molecular formula C19H27N3O3S B5502009 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(1-pyrrolidinylsulfonyl)piperazine

1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(1-pyrrolidinylsulfonyl)piperazine

Cat. No. B5502009
M. Wt: 377.5 g/mol
InChI Key: IEEBDUDLIQCQOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine derivatives, including compounds similar to 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(1-pyrrolidinylsulfonyl)piperazine, are synthesized through a variety of chemical reactions, often involving multi-step processes to achieve the desired structural complexity and functionalization. For instance, a related compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized in a simple and efficient process, characterized by spectral analysis, and further studied through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often analyzed using techniques such as X-ray crystallography, which provides detailed information on the compound's geometric configuration. For example, the synthesis and crystal structure of 1-benzenesulfonyl-4-benzhydryl-piperazine were studied, revealing the compound's monoclinic crystal class and the chair conformation of the piperazine ring (Ananda Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, contributing to their wide range of biological activities and pharmacological properties. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities, suggesting a relationship with their alpha-adrenolytic properties (Malawska et al., 2002).

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Piperazine-1-yl-1H-indazole derivatives, which include structures similar to the compound , are significant in the field of medicinal chemistry. These compounds are synthesized through efficient processes and characterized by spectral analysis, indicating their potential in drug development and research (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Pharmacology and Biological Activity

  • Piperazine derivatives have been demonstrated to be potent and selective adenosine A2a receptor antagonists, showing promise in rodent models of Parkinson's disease (C. Vu et al., 2004).
  • New pyridine derivatives, synthesized from piperazine and related compounds, have been screened for antibacterial and antifungal activities. These findings suggest the potential of piperazine derivatives in developing new antimicrobial agents (N. Patel, S. N. Agravat, 2007).

Biochemistry and Metabolism

  • The oxidative metabolism of a novel antidepressant with a structure similar to the compound of interest involves cytochrome P450 enzymes. This indicates the significance of these compounds in studying drug metabolism and pharmacokinetics (Mette G. Hvenegaard et al., 2012).

Drug Development and Analysis

  • Compounds structurally related to the compound have been used in the development of new pharmaceutical agents. This includes assessing their purity and quantification using advanced analytical techniques, highlighting the compound's relevance in pharmaceutical research (Joon Gyo Oh, Woo-Jae Jang, S. Chi, 2007).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c23-19(15-17-8-7-16-5-1-2-6-18(16)17)20-11-13-22(14-12-20)26(24,25)21-9-3-4-10-21/h1-2,5-6,17H,3-4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEBDUDLIQCQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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